![molecular formula C8H14N4O2 B3041943 Tert-butyl 3-azidoazetidine-1-carboxylate CAS No. 429672-02-6](/img/structure/B3041943.png)
Tert-butyl 3-azidoazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-azidoazetidine-1-carboxylate is a compound that is not directly mentioned in the provided papers. However, related compounds with tert-butyl groups and azetidine rings are discussed, indicating the relevance of tert-butyl azetidine derivatives in synthetic chemistry. These compounds are useful intermediates for further chemical transformations and can access chemical spaces complementary to piperidine ring systems .
Synthesis Analysis
The synthesis of tert-butyl azetidine derivatives is not explicitly detailed for the compound . However, related synthetic routes are described for compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which involve scalable and efficient methods . Another synthesis route for tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate involves acid-catalyzed hydrolysis followed by glycol cleavage . These methods highlight the potential synthetic strategies that could be adapted for the synthesis of tert-butyl 3-azidoazetidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl azetidine derivatives can be complex, as seen in the synthesis and structural determination of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . X-ray diffraction analysis is a common technique used to determine the crystal structure of such compounds, providing insights into their stereochemistry and conformation .
Chemical Reactions Analysis
Tert-butyl azetidine derivatives can undergo various chemical reactions. For instance, silylmethyl-substituted azetidine can react with nitriles and carbonyl substrates to generate different heterocyclic products . Additionally, azetidine derivatives can be involved in cycloaddition reactions, as demonstrated by the reaction of 3-(3-(tert-butyldimethylsilyloxy)buta-1,3-dienyl)oxazolidin-2-ones with electrophilic 2H-azirines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl azetidine derivatives can be inferred from related compounds. For example, the crystal structure and density of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine were determined, providing information on the compound's solid-state properties . Schiff base compounds derived from tert-butyl azetidine derivatives have been characterized using spectroscopic methods, and their molecular structures have been analyzed through X-ray crystallography and DFT analyses .
Future Directions
The study and application of azetidine derivatives have been a topic of interest in medicinal chemistry due to their presence in various biologically active compounds . Therefore, “Tert-butyl 3-azidoazetidine-1-carboxylate” could potentially be of interest in the synthesis of new pharmaceuticals or materials .
properties
IUPAC Name |
tert-butyl 3-azidoazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQJKBCCOFSQEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-azidoazetidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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